molecular formula C30H22N2O3 B12074926 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B12074926
M. Wt: 458.5 g/mol
InChI Key: YNAUPJHAAOZVLV-UHFFFAOYSA-N
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Description

4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a complex organic compound known for its unique structure and properties. It is characterized by the presence of two oxazoline rings attached to a dibenzofuran core, with phenyl groups enhancing its stability and reactivity. This compound is of significant interest in the fields of organic synthesis and catalysis due to its chiral nature and ability to form stable complexes with various metals.

Properties

IUPAC Name

4-phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUPJHAAOZVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.

    Attachment to Dibenzofuran Core: The oxazoline rings are then attached to the dibenzofuran core via nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).

    Phenyl Group Addition: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, using catalysts such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline rings to amino alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various halides.

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Amino alcohols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has numerous applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of chiral products. The oxazoline rings and phenyl groups play a crucial role in stabilizing the metal center and providing a chiral environment for the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
  • 2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
  • 4,6-Bis(4-phenyl-4,5-dihydrothiazol-2-yl)dibenzo[b,d]furan

Uniqueness

4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its dibenzofuran core, which provides additional stability and rigidity compared to similar compounds with pyridine cores. This structural feature enhances its effectiveness as a chiral ligand and catalyst in various chemical reactions.

Biological Activity

4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS No. 195433-00-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is C30H22N2O3, with a molecular weight of 458.51 g/mol. The compound features a dibenzo[b,d]furan core structure substituted with oxazoline groups, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds containing dibenzo[b,d]furan structures exhibit diverse pharmacological effects. The biological activity of 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan can be attributed to several mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have been shown to inhibit phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cAMP and cGMP, contributing to various biological effects including anti-inflammatory responses .
  • Anti-inflammatory Properties : Studies have demonstrated that related dibenzo[b,d]furan derivatives exhibit significant inhibitory activity against tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes . This suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
  • Antioxidant Activity : Compounds with oxazoline moieties are often associated with antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of dibenzo[b,d]furan derivatives, providing insights into the potential applications of 4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan:

Study on PDE Inhibition

A study published in 2016 investigated the synthesis and biological evaluation of dibenzo[b,d]furan derivatives as PDE inhibitors. The findings indicated that certain derivatives exhibited promising PDE-4B inhibitory activities alongside significant TNF-α inhibition. Specifically, one derivative showed good systemic availability in preclinical animal models and was non-toxic in exploratory mutagenicity tests .

Anticancer Potential

Research on related compounds has suggested anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, similar dibenzo[b,d]furan derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
PDE InhibitionIncreases cAMP/cGMP levels
Anti-inflammatoryTNF-α inhibition
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis

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